N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). In
Mecanismo De Acción
N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine selectively targets mutated EGFR, which is overexpressed in NSCLC cells. It irreversibly binds to the ATP-binding site of EGFR, inhibiting its activity and preventing the downstream signaling pathways that promote cell growth and survival. This leads to cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has been shown to inhibit the growth of NSCLC cells in vitro and in vivo. It also reduces tumor volume and prolongs progression-free survival in patients with EGFR T790M mutation. N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has a lower affinity for wild-type EGFR, which reduces the risk of toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has several advantages for lab experiments, including its high potency and selectivity for mutated EGFR, favorable safety profile, and fewer side effects compared to other EGFR TKIs. However, N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine is not effective in patients with wild-type EGFR, which limits its application in NSCLC patients without EGFR mutations.
Direcciones Futuras
For N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine include exploring its potential in combination with other targeted therapies or immunotherapies, identifying biomarkers that predict response to N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine, and studying its efficacy in other types of cancer with EGFR mutations. Additionally, further research is needed to investigate the long-term safety and efficacy of N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine in clinical trials.
Métodos De Síntesis
N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine is synthesized through a multistep process starting with the reaction of 3-bromoanisole with 3-methylphenol to form 3-(3-methylphenoxy)bromoanisole. This compound is then reacted with 2-(methylamino)ethylamine to form N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine, which is the final product.
Aplicaciones Científicas De Investigación
N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs. N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine has also been shown to have a favorable safety profile and fewer side effects compared to other EGFR TKIs.
Propiedades
IUPAC Name |
2-(methylamino)-1-[3-(3-methylphenoxy)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-4-3-5-11(6-10)17-12-8-15(9-12)13(16)7-14-2/h3-6,12,14H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZYDUQAAZNKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(=O)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[3-(3-methylphenoxy)azetidin-1-yl]-2-oxoethanamine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.